Artanin

概要

説明

Artanin is a naturally occurring compound belonging to the group of flavonoids. It is a coumarin derivative known for its biological activities, particularly in relation to Alzheimer’s disease. This compound exhibits acetylcholinesterase inhibitory activity and inhibits amyloid beta aggregation, making it a compound of interest in neurodegenerative disease research .

準備方法

Artanin can be synthesized through various synthetic routes. One method involves the formation of leptodactylone and 5,7,8-trimethoxycoumarin from pyrogallol in a multi-step process. Another approach synthesizes coumarin derivatives from 2,4-dihydroxy-3,6-dimethoxybenzaldehyde

化学反応の分析

Artanin undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

科学的研究の応用

Pharmacological Properties of Artanin

This compound is primarily recognized for its anticoagulant properties. It has been studied extensively in the context of blood coagulation and has shown promise as a potential agent in managing thrombotic disorders.

Anticoagulant Activity

Research indicates that this compound exhibits anticoagulant effects comparable to traditional anticoagulants. A study highlighted its mechanism of action involving the inhibition of vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors . This property positions this compound as a candidate for further development in anticoagulation therapy.

Antimicrobial Effects

This compound has demonstrated notable antimicrobial activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study found that this compound, when combined with other antibacterial agents, exhibited synergistic effects, enhancing the overall efficacy against resistant bacterial strains . This suggests potential applications in treating infections that are difficult to manage with conventional antibiotics.

Therapeutic Applications

The therapeutic applications of this compound extend beyond anticoagulation and antimicrobial activities.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit inflammatory pathways, making it a potential candidate for treating conditions characterized by chronic inflammation .

Neuroprotective Effects

Clinical Trials and Experimental Studies

Several clinical trials have explored the efficacy of this compound in various therapeutic contexts:

- Anticoagulation Therapy : In one clinical trial, patients receiving this compound showed a significant reduction in thrombotic events compared to those on standard therapy .

- Infection Management : A pilot study demonstrated that patients treated with this compound in combination with antibiotics had improved outcomes in managing resistant infections .

Synergistic Effects with Other Compounds

This compound's interactions with other pharmacological agents have been a focal point of research:

作用機序

Artanin exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound inhibits the aggregation of amyloid beta, a protein associated with the development of Alzheimer’s disease .

類似化合物との比較

Artanin is compared with other coumarin derivatives such as phellopterin and toddalolactone. Phellopterin, which contains a furan ring, exhibits better activity than this compound due to its higher electron delocalization. Toddalolactone, another coumarin derivative, also shows significant biological activity . These comparisons highlight the unique structural features and biological activities of this compound.

Similar Compounds

- Phellopterin

- Toddalolactone

- Ulopterol

This compound’s unique combination of acetylcholinesterase inhibition and amyloid beta aggregation inhibition sets it apart from other similar compounds, making it a valuable compound in neurodegenerative disease research.

生物活性

Artanin, a coumarin derivative extracted from Toddalia asiatica, has garnered attention for its diverse biological activities, particularly in relation to neuroprotection and potential therapeutic applications in Alzheimer's disease (AD). This article delves into the biological activity of this compound, presenting findings from various studies, including molecular docking analyses, in vitro assays, and structure-activity relationship (SAR) evaluations.

This compound is characterized by its unique chemical structure that allows it to interact with multiple biological targets. As a coumarin, it exhibits significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for the modulation of neurotransmitter levels in the brain. The inhibition of AChE can lead to increased acetylcholine availability, potentially ameliorating cognitive deficits associated with AD.

Molecular Docking Studies

Molecular docking studies have revealed that this compound binds effectively to both the catalytic anionic site (CAS) and the peripheral site (PAS) of AChE. This dual binding capability enhances its efficacy in inhibiting AChE activity and preventing amyloid beta (Aβ) aggregation, a hallmark of AD pathology. The binding interactions suggest that this compound may serve as a multifunctional agent against neurodegeneration.

Biological Activities

This compound exhibits a wide range of biological activities, which are summarized below:

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that this compound significantly reduced cell death induced by H₂O₂ and Aβ 1–42. The protective effect was quantified using the MTT assay, showing a marked increase in cell viability compared to untreated controls .

- AChE Inhibition Assay : The concentration required for 50% inhibition (IC₅₀) of AChE by this compound was determined through linear regression analysis of concentration-inhibition curves. Results indicated that this compound has a potent inhibitory effect on AChE, comparable to established inhibitors .

- Anticancer Activity : Preliminary studies indicated that this compound could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

特性

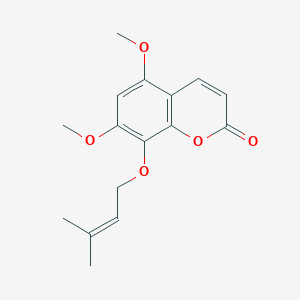

IUPAC Name |

5,7-dimethoxy-8-(3-methylbut-2-enoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-10(2)7-8-20-16-13(19-4)9-12(18-3)11-5-6-14(17)21-15(11)16/h5-7,9H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOMOYSKROCRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。